2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid
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Overview
Description
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis and catalyst-free methods could be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines .
Scientific Research Applications
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
- 2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid
- 2-(4-Bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetic acid
Uniqueness
2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(6-methyl-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c1-6-2-3-7-8(5-10(12)13)11-14-9(7)4-6/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
VSBIERFMJNTDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)CC(=O)O |
Origin of Product |
United States |
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